

CYP51-IN-9 chemical structure and properties

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Compound of Interest

Compound Name: **CYP51-IN-9**

Cat. No.: **B1497923**

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In-Depth Technical Guide: CYP51-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51-IN-9 is a potent, synthetic small molecule inhibitor of the enzyme lanosterol 14 α -demethylase (CYP51). As a derivative of the widely-used antifungal agent fluconazole, it belongs to the azole class of antifungals. These agents function by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CYP51-IN-9**, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

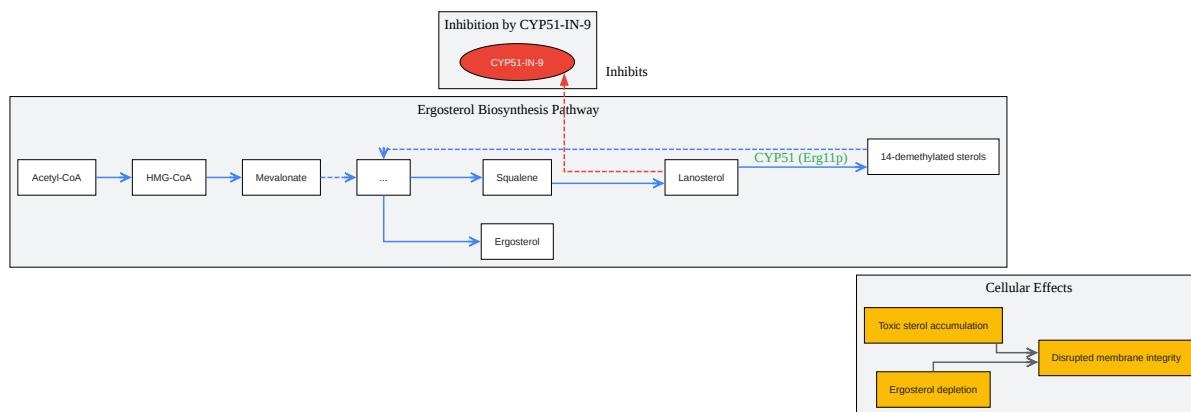
CYP51-IN-9, systematically named 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-(4-bromobenzyl)amino)-2-propanol, is the compound designated as 1i in the primary literature by Chai et al. (2009). Its chemical identity and properties are summarized below.

Property	Value
IUPAC Name	1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-(4-bromobenzyl)amino)-2-propanol
Molecular Formula	C ₂₁ H ₂₁ BrF ₂ N ₄ O
Molecular Weight	463.32 g/mol
CAS Number	1155361-07-1
Appearance	White to off-white solid
SMILES	FC1=CC=C(C(CN2N=CN=C2)(CN(CC3=CC=C(C=C3)Br)CC=C)O)C(F)=C1
Solubility	Soluble in DMSO and other organic solvents. Poorly soluble in water.

Mechanism of Action and Signaling Pathway

CYP51-IN-9 exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51 or Erg11p). This enzyme is a crucial component of the ergosterol biosynthesis pathway.

The mechanism of action involves the nitrogen atom in the triazole ring of **CYP51-IN-9** binding to the heme iron atom in the active site of the CYP51 enzyme. This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and leads to cell death.



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Mechanism of action of **CYP51-IN-9** in the ergosterol biosynthesis pathway.

Experimental Protocols

Synthesis of CYP51-IN-9

The synthesis of **CYP51-IN-9** is achieved through a multi-step process, with the key final step involving the reaction of an epoxide intermediate with the appropriate amine. The following is a representative protocol based on the synthesis of analogous compounds.

Step 1: Synthesis of the Epoxide Intermediate

- To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent such as a mixture of DMSO and tetrahydrofuran (THF), add trimethylsulfoxonium iodide.
- Cool the mixture in an ice bath and add sodium hydride portion-wise.
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the epoxide intermediate: 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Step 2: Synthesis of the Amine Intermediate

- To a solution of 4-bromobenzylamine in a suitable solvent like acetonitrile, add allyl bromide and a base such as potassium carbonate.
- Stir the reaction mixture at room temperature until completion (monitored by TLC).
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield N-allyl-N-(4-bromobenzyl)amine.

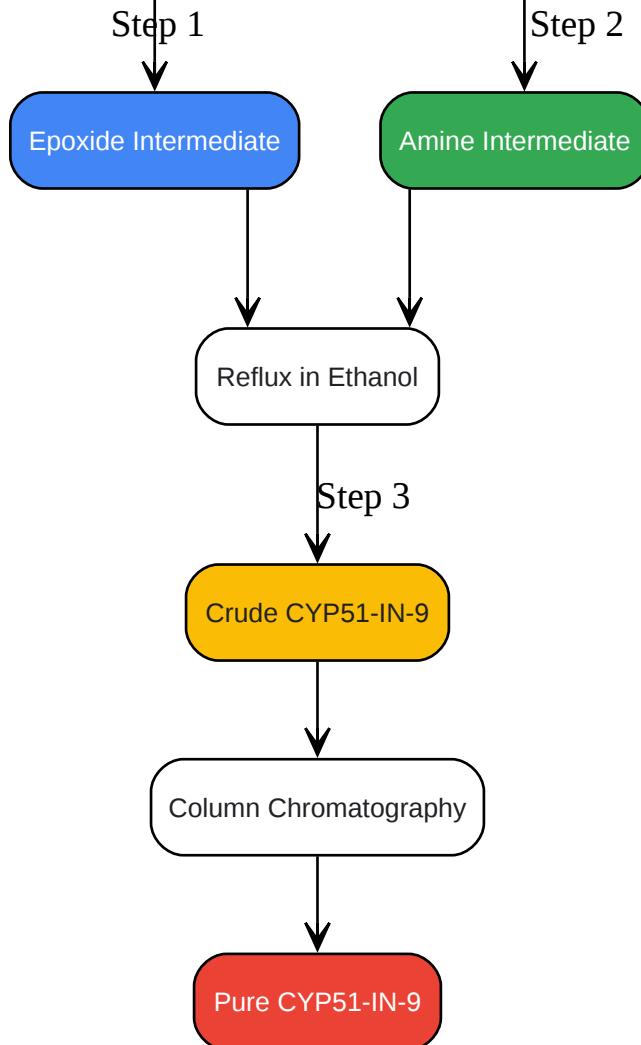
Step 3: Synthesis of **CYP51-IN-9**

- Dissolve the epoxide intermediate and the amine intermediate in a suitable solvent such as ethanol.
- Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain **CYP51-IN-9** as a solid.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone 4-bromobenzylamine

Trimethylsulfoxonium iodide, NaH Allyl bromide, K₂CO₃



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